6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine
Overview
Description
6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine, also known as 6-Cl-2TEPA, is an organic compound with a unique structure and properties. It has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has a wide range of applications, from its use as a probe molecule in biochemical studies to its use as a reagent in drug synthesis. In
Scientific Research Applications
Synthesis and Characterization
- This compound and its derivatives are often synthesized for their potential biological activities. For example, novel pyrimidine derivatives have been synthesized for evaluation against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel & Patel, 2017).
- Another study focused on the synthesis of pyrimidine derivatives with potential antibacterial properties, highlighting the compound's utility in developing new antibiotics (Afrough, Bakavoli, Eshghi, Beyzaei, & Moghaddam‐manesh, 2019).
Antimicrobial Activities
- The antimicrobial potential of pyrimidine derivatives, including those similar to the queried compound, has been extensively researched. Such compounds have shown promise in fighting various microbial infections, including resistant strains (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Antitubercular and Antitumor Activities
- Derivatives of this compound have been studied for their antitubercular activity, indicating potential applications in treating tuberculosis. This includes investigations into their efficacy against mycobacterium tuberculosis and their modes of action (Vavaiya, Patel, Pansuriya, Marvaniya, & Patel, 2022).
- The antitumor potential of such compounds has also been explored, with studies focusing on the design, synthesis, and evaluation of derivatives for their ability to inhibit cancer cell growth, providing a pathway for the development of new anticancer drugs (Abdel-Rahman, Shaban, Nassar, El-kady, Ismail, Mahmoud, Awad, & El‐Sayed, 2021).
Environmental and Agricultural Applications
- Some studies have also looked into the environmental and agricultural implications of pyrimidine derivatives, such as their degradation by microorganisms like Aspergillus niger, which plays a role in bioremediation and the breakdown of herbicide residues in the soil (Sharma, Banerjee, & Choudhury, 2012).
Mechanism of Action
Mode of Action
As a pyrimidinamine derivative, it is likely to interact with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species.
properties
IUPAC Name |
6-chloro-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c11-9-6-10(14-7-13-9)12-4-3-8-2-1-5-15-8/h1-2,5-7H,3-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONENQGSWHNRJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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